(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is a chiral azetidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable amine with a sulfonyl chloride derivative, followed by cyclization to form the azetidine ring. The reaction conditions often require the use of a base, such as triethylamine, and an appropriate solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The azetidine ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methylsulfonylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the azetidine ring would produce amines.
Scientific Research Applications
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The azetidine ring provides a rigid scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds also contain a sulfonyl group and have similar reactivity but differ in their overall structure and applications.
Azetidine Derivatives: Other azetidine derivatives may have different substituents, leading to variations in their chemical and biological properties.
Uniqueness
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride is unique due to its specific stereochemistry and the presence of both a sulfonyl group and an azetidine ring
Properties
IUPAC Name |
(2R,3R)-2-methyl-3-(methylsulfonylmethyl)azetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S.ClH/c1-5-6(3-7-5)4-10(2,8)9;/h5-7H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZNUAOSIURECY-IBTYICNHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)CS(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CN1)CS(=O)(=O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.